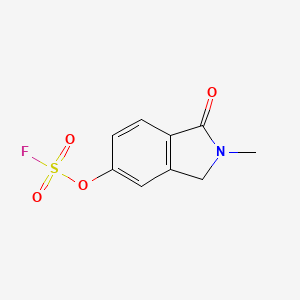
Ácido secologanico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secologanic acid is a secoiridoid glycoside . It is a plant growth inhibitor and is found in some plants, such as certain Rosaceae and Euphorbiaceae species .
Synthesis Analysis
Secologanic acid is synthesized by the enzyme secologanin synthase (Nn CYP72A1), a cytochrome P450 involved in camptothecin biosynthesis . The enzyme uses loganin as a substrate to form secologanin . Single mutations can toggle the substrate selectivity of secologanin synthase .Chemical Reactions Analysis
Secologanic acid is involved in the biosynthesis of strictosidinic acid . It is also involved in the production of terpene indole alkaloids (TIAs), which are plant-derived specialized metabolites with widespread use in medicine .Physical And Chemical Properties Analysis
Secologanic acid is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación
Biosíntesis de Camptotecina
El ácido secologanico juega un papel crucial en la biosíntesis de Camptotecina, un compuesto anticancerígeno de alto valor . Se ha estudiado la caracterización funcional y la regulación de la secologanina sintasa, un citocromo P450 involucrado en la biosíntesis de la camptotecina . La sobreexpresión de esta sintasa resultó en un aumento de la acumulación de secologanina y Camptotecina .
Distinguir Lonicerae Japonicae Flos de Lonicerae Flos
El ácido secologanico se puede utilizar para distinguir Lonicerae Japonicae Flos de Lonicerae Flos . Se estableció un método para determinar el contenido de ácido secologanico utilizando HPLC . La cantidad promedio de ácido secologanico en Lonicerae Japonicae Flos fue significativamente mayor que la de Lonicerae Flos .
Propiedades antioxidantes y antiinflamatorias
El ácido secologanico tiene ciertas propiedades antioxidantes y antiinflamatorias . Puede tener beneficios potenciales en el tratamiento de ciertas enfermedades .
Actividades antitumorales y antivirales
El ácido secologanico también exhibe actividades antitumorales y antivirales . Las propiedades y aplicaciones del ácido secologanico en estas áreas aún están bajo investigación .
Extracción de plantas
El ácido secologanico generalmente se extrae de plantas . Un método común de preparación es la extracción con disolventes, donde el material vegetal que contiene ácido secologanico se extrae y se separa utilizando un disolvente apropiado .
Objetivo de la ingeniería genética
La vía única de los seco-irridoides, de la que el ácido secologanico forma parte, ha sido el objetivo de muchos intentos de ingeniería genética . Esta vía es una fuente importante de potentes alcaloides indólicos terpénicos .
Mecanismo De Acción
Target of Action
Secologanic acid is a natural organic compound that exists in some plants, such as certain Rosaceae and Euphorbiaceae plants . It has been found to interact with a cytochrome P450 enzyme known as secologanin synthase (Nn CYP72A1), which plays a crucial role in the biosynthesis of camptothecin, a high-value anti-cancerous compound .
Mode of Action
Secologanic acid interacts with its target, the secologanin synthase, to form secologanin, a key intermediate in the biosynthesis of camptothecin . This interaction results in changes at the molecular level, leading to the production of secologanin and, subsequently, camptothecin .
Biochemical Pathways
Secologanic acid is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of potent terpenoid indole alkaloids . This pathway involves a diverse array of intermediates and is influenced by different enzymatic reactions . The formation of secologanic acid from loganic acid is a penultimate step in this pathway .
Pharmacokinetics
The pharmacokinetics of secologanic acid, like other iridoids, involves its absorption, distribution, metabolism, and excretion (ADME). Detailed information on the adme properties of secologanic acid is limited
Result of Action
The interaction of secologanic acid with its target enzyme results in the formation of secologanin, which is a key intermediate in the biosynthesis of camptothecin . Camptothecin is a potent anti-cancerous compound, indicating that the action of secologanic acid at the molecular and cellular levels contributes to the production of therapeutically valuable compounds .
Action Environment
The action of secologanic acid can be influenced by various environmental factors. For instance, treatments with methyl jasmonate, salicylic acid, and wounding have been shown to modulate the mRNA transcripts of the secologanin synthase gene, which could potentially affect the action of secologanic acid
Safety and Hazards
Secologanic acid should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . The residual sulfur dioxide in sulfur-fumigated samples might increase the potential incidence of toxicity to humans .
Direcciones Futuras
Secologanic acid is currently being widely studied in the medical field. It is considered to have potential drug development value and could be used in the treatment of cancer, cardiovascular diseases, and inflammatory diseases . The identification of the residues essential for the broad substrate scope of secologanic acid synthases presents opportunities for more tailored heterologous production of TIAs .
Análisis Bioquímico
Biochemical Properties
Secologanic acid interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme secologanin synthase (Nn CYP72A1), a cytochrome P450 involved in camptothecin biosynthesis . The interaction between secologanic acid and this enzyme is crucial for the formation of secologanin, a central compound from which many chemically diverse natural products arise .
Cellular Effects
Secologanic acid influences various types of cells and cellular processes. It has been shown to have significant inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . This suggests that secologanic acid may influence cell signaling pathways and cellular metabolism, particularly in immune cells.
Molecular Mechanism
Secologanic acid exerts its effects at the molecular level through various mechanisms. One key mechanism is its role as a substrate for the enzyme secologanin synthase, which catalyzes the formation of secologanin . This process involves binding interactions with the enzyme, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of secologanic acid can change over time in laboratory settings. For instance, the compound is stable for two years when stored at the recommended temperature
Metabolic Pathways
Secologanic acid is involved in the seco-iridoid pathway, a complex and highly regulated pathway that leads to the production of various potent terpenoid indole alkaloids . This pathway involves the action of several enzymes, including secologanin synthase .
Propiedades
IUPAC Name |
(4aS,5R,6S)-5-ethenyl-3-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2/t6-,7+,9-,10?,11-,12+,13-,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYGGXMQYUYHL-UEMOXOMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

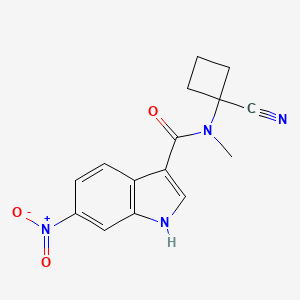
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)
![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)
![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2455091.png)
![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)
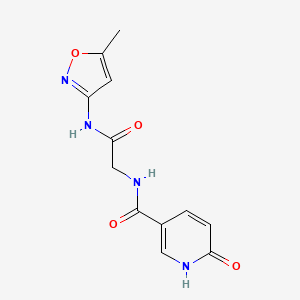
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2455096.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2,2-difluoro-2-(3-methylpyridin-2-yl)acetamide](/img/structure/B2455097.png)
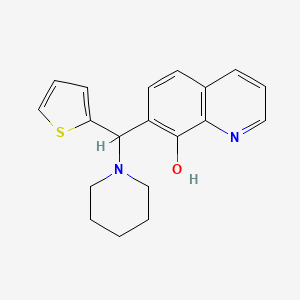
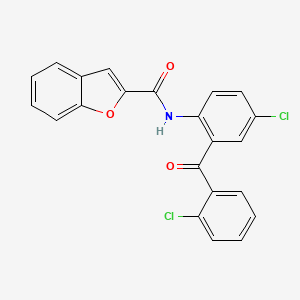
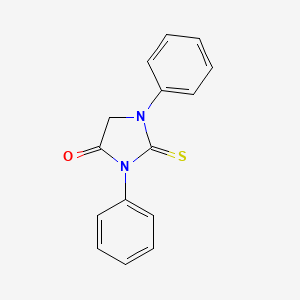
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2455104.png)
![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)
